molecular formula C9H12N2O2 B13000729 N-Methoxy-N,5-dimethylpicolinamide

N-Methoxy-N,5-dimethylpicolinamide

Cat. No.: B13000729
M. Wt: 180.20 g/mol
InChI Key: COCNMSGINDJLGX-UHFFFAOYSA-N
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Description

N-Methoxy-N,5-dimethylpicolinamide is a chemical compound with the molecular formula C9H12N2O2 and a molecular weight of 180.2 g/mol . It is used in various scientific research applications and is known for its unique chemical properties.

Preparation Methods

The synthesis of N-Methoxy-N,5-dimethylpicolinamide typically involves the reaction of 5-methylpicolinic acid with methoxyamine hydrochloride in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

N-Methoxy-N,5-dimethylpicolinamide undergoes various chemical reactions, including:

Scientific Research Applications

N-Methoxy-N,5-dimethylpicolinamide is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of N-Methoxy-N,5-dimethylpicolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

N-Methoxy-N,5-dimethylpicolinamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

N-methoxy-N,5-dimethylpyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-7-4-5-8(10-6-7)9(12)11(2)13-3/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COCNMSGINDJLGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)C(=O)N(C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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